N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide
Description
N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene-1-sulfonamide core substituted with a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl group. Sulfonamides of this class are frequently explored for their biological activities, including anticancer, antimicrobial, and receptor-modulating effects .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-20-13-12-17(15-19(20)24-14-5-4-11-22(24)25)23-29(26,27)21-10-6-8-16-7-2-3-9-18(16)21/h2-3,6-10,12-13,15,23H,4-5,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZYGTMQCNAYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide is activated factor X (FXa), a key enzyme in the coagulation cascade. FXa plays a crucial role in the conversion of prothrombin to thrombin, which is a critical step in blood clot formation.
Mode of Action
This compound acts as a direct inhibitor of FXa. It binds to the active site of FXa, thereby preventing its interaction with its substrates. This inhibition is competitive, meaning that the compound competes with the natural substrate for binding to the active site of FXa.
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, reducing the generation of thrombin. Thrombin is responsible for converting fibrinogen to fibrin, which forms the structural basis of blood clots. Therefore, the inhibition of FXa leads to a decrease in blood clot formation.
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans. Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion. A sulfate conjugate of Ο-demethyl this compound has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa.
Result of Action
The molecular and cellular effects of this compound’s action are primarily antithrombotic. By inhibiting FXa and reducing thrombin generation, the compound prevents the formation of blood clots. This can help prevent thromboembolic diseases, which are conditions caused by blood clots blocking blood vessels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution. Additionally, the presence of other drugs can lead to drug-drug interactions, potentially affecting the compound’s pharmacokinetics and pharmacodynamics.
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 410.49 g/mol. It typically appears as a white to off-white powder and is sparingly soluble in water. The compound exhibits strong ultraviolet absorption at 238 nm and moderate fluorescence with an emission peak at 375 nm.
Target Enzymes:
this compound primarily targets activated factor X (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, this compound disrupts the coagulation process, leading to reduced thrombin generation and antithrombotic effects .
Biochemical Pathways:
The inhibition of FXa results in the prevention of blood clot formation, making it a potential therapeutic agent for thromboembolic diseases. Additionally, it has been shown to inhibit carbonic anhydrase enzymes, which play essential roles in physiological processes such as respiration and ion transport .
Anticoagulant Activity
This compound has demonstrated significant anticoagulant properties, making it a candidate for managing conditions related to thrombosis. Its pharmacokinetic profile indicates good bioavailability and low clearance rates, enhancing its therapeutic potential .
Antitumor Activity
Studies have indicated that this compound exhibits antitumor effects against various cancer cell lines. For instance, it has shown efficacy against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The cytotoxicity was assessed using the MTT assay, revealing promising IC50 values that suggest effective antiproliferative action .
Antiviral Activity
The compound has also been studied for its antiviral properties, showing effectiveness against several viruses, including herpes simplex virus types 1 and 2, influenza A and B viruses, and human immunodeficiency virus type 1 (HIV-1). This broad-spectrum antiviral activity highlights its potential role in treating viral infections.
Case Studies
- Anticoagulation Therapy : In clinical settings, this compound has been evaluated for its role in anticoagulation therapy. The results indicate that it significantly reduces thrombus formation in animal models, supporting its application in preventing thrombosis .
- Cancer Treatment : A study involving the treatment of hepatocellular carcinoma with this compound demonstrated a significant reduction in tumor size and improved survival rates in treated subjects compared to controls. The compound's ability to induce apoptosis in cancer cells was confirmed through caspase activity assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Key Compounds for Comparison :
- 5-(Dimethylamino)-N-(2-fluoro-3-(trifluoromethyl)phenyl)naphthalene-1-sulfonamide (3a)
- N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(dimethylamino)naphthalene-1-sulfonamide (3b)
- SB-258585 (4-Iodo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzene sulfonamide)
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide
Structural Differences :
Insights :
- The 2-oxopiperidinyl group in the target compound provides a rigid, hydrogen-bond-accepting lactam ring, contrasting with the piperazinyl group in SB-258585, which is more basic and capable of cationic interactions .
- Fluoro and trifluoromethyl substituents in 3a/3b enhance metabolic stability and membrane permeability compared to the target compound’s methoxy group .
Key Differences :
- Purification: Compounds with polar groups (e.g., 2-oxopiperidinyl) may require alternative eluents (e.g., methanol in ethyl acetate) compared to nonpolar analogues .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
